9,10-Dioxo Ketotifen 9,10-Dioxo Ketotifen Ketotifen impurity.
Brand Name: Vulcanchem
CAS No.: 43076-16-0
VCID: VC21348415
InChI: InChI=1S/C19H17NO2S/c1-20-9-6-12(7-10-20)16-13-4-2-3-5-14(13)17(21)18(22)19-15(16)8-11-23-19/h2-5,8,11H,6-7,9-10H2,1H3
SMILES: CN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1
Molecular Formula: C19H17NO2S
Molecular Weight: 323.4 g/mol

9,10-Dioxo Ketotifen

CAS No.: 43076-16-0

Cat. No.: VC21348415

Molecular Formula: C19H17NO2S

Molecular Weight: 323.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

9,10-Dioxo Ketotifen - 43076-16-0

CAS No. 43076-16-0
Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
IUPAC Name 2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-8,9-dione
Standard InChI InChI=1S/C19H17NO2S/c1-20-9-6-12(7-10-20)16-13-4-2-3-5-14(13)17(21)18(22)19-15(16)8-11-23-19/h2-5,8,11H,6-7,9-10H2,1H3
Standard InChI Key SEWPKRUDHMXTMH-UHFFFAOYSA-N
SMILES CN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1
Canonical SMILES CN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1
Appearance Yellow Solid
Melting Point >170°C

Chemical Identity and Structural Characteristics

Basic Identification Parameters

9,10-Dioxo Ketotifen is officially registered with the Chemical Abstracts Service (CAS) registry number 43076-16-0. This unique identifier ensures proper identification and differentiation from other chemical compounds in scientific literature and commercial databases . The compound is formally known by its systematic chemical name 4-(1-Methylpiperidin-4-ylidene)-4H-benzo cyclohepta[1,2-b]thiophen-9,10-dione, which describes its molecular structure according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards .

Molecular ParameterValue
Chemical FormulaC19H17NO2S
Molecular Weight323.41 g/mol
Systematic Name4-(1-Methylpiperidin-4-ylidene)-4H-benzo cyclohepta[1,2-b]thiophen-9,10-dione
CAS Registry Number43076-16-0

Structural Relationship to Ketotifen

9,10-Dioxo Ketotifen bears structural similarity to Ketotifen but differs primarily in the oxidation state at positions 9 and 10 of the cyclohepta ring system. While Ketotifen features a ketone group at position 10, 9,10-Dioxo Ketotifen contains two ketone groups at positions 9 and 10, resulting in distinct chemical reactivity and physical properties . This structural variation explains its classification as a related substance or impurity in Ketotifen pharmaceutical preparations.

When comparing with other Ketotifen derivatives such as 10-Deoxo-9,10-dehydro Ketotifen (CAS: 4673-38-5), clear structural differences become apparent in the functional groups and oxidation states at these critical positions . These structural variations likely contribute to differences in biological activity profiles among these compounds.

Physical and Chemical Properties

Physical Characteristics

9,10-Dioxo Ketotifen presents as a yellow solid compound with specific thermal transition points that provide valuable identification parameters . The compound exhibits a well-defined melting point range of 200-201°C accompanied by decomposition, indicating limited thermal stability at elevated temperatures . Its predicted boiling point of 505.7±50.0°C reflects the high molecular weight and extensive intermolecular forces characteristic of polycyclic compounds containing heteroatoms .

The density of 9,10-Dioxo Ketotifen is predicted to be 1.310±0.06 g/cm³, consistent with organic compounds containing aromatic and heterocyclic ring systems . The yellow coloration of the compound likely results from the conjugated electronic system incorporating the thiophene ring and carbonyl groups, which absorb light in the visible spectrum .

Chemical Properties and Stability

The chemical reactivity of 9,10-Dioxo Ketotifen is influenced by its functional groups, particularly the two ketone moieties at positions 9 and 10 and the basic nitrogen in the piperidine ring. The compound demonstrates moderate acid-base properties with a predicted pKa value of 8.67±0.20, suggesting protonation of the piperidine nitrogen at physiological pH conditions .

Physical PropertyValueSource
Physical AppearanceYellow solidChemical Book
Melting Point200-201°C (with decomposition)Chemical Book
Predicted Boiling Point505.7±50.0°CChemical Book
Predicted Density1.310±0.06 g/cm³Chemical Book
Predicted pKa8.67±0.20Chemical Book
SolubilitySlightly soluble in chloroform and DMSOChemical Book
StabilityLight sensitiveChemical Book
Recommended StorageAmber vial, -20°C, under inert atmosphereChemical Book

Biological Activity and Applications

Pharmacological Properties

SupplierProduct NumberQuantityPrice (as of data source date)
Sigma-AldrichY0000161Not specified$220
TRCD48651050mg$350
Biosynth CarbosynthID2247450mg$535
Biosynth CarbosynthID2247425mg$300
Biosynth CarbosynthID224742mg$65
CymitQuimicaTR-D48651050mg634.00 €
CymitQuimicaTR-D48651025mg348.00 €
CymitQuimicaTR-D48651010mg258.00 €

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